molecular formula C11H16Cl2N2O2 B1466412 4-(Piperazin-1-yl)benzoic acid dihydrochloride CAS No. 354813-11-9

4-(Piperazin-1-yl)benzoic acid dihydrochloride

Cat. No. B1466412
CAS RN: 354813-11-9
M. Wt: 279.16 g/mol
InChI Key: JIEHDSDPUDKDLX-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzoic acid dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community. It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved from 1-Methylpiperazine and 4-Formylbenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H16Cl2N2O2 . The InChI code is 1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H .


Chemical Reactions Analysis

As a compound useful in organic synthesis, this compound can be used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It should be stored at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds related to 4-(Piperazin-1-yl)benzoic acid dihydrochloride has involved detailed crystal structure analysis. For instance, studies on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) revealed information about the conformation of molecules in their crystalline form, with insights into the chair conformation of the piperazine ring and the dihedral angles between certain atomic planes (Faizi et al., 2016).

Drug Metabolism Studies

Research has also explored the metabolism of related compounds in clinical settings. For example, the study of Lu AA21004, a novel antidepressant, included investigations into its metabolism, identifying several metabolites, including a related benzoic acid compound (Hvenegaard et al., 2012).

Hydrogen Bonding in Pharmaceuticals

Another aspect of research involves understanding the hydrogen bonding characteristics of related compounds. A study of a dihydrochloride hemihydrate form of a related compound demonstrated the role of chlorine-bifurcated hydrogen bonds in influencing the molecular structure and stability (Jasinski et al., 2009).

Cholesterol Biosynthesis Inhibition

Compounds structurally similar to this compound have been studied for their ability to inhibit cholesterol biosynthesis. An example is BM 15.766, which significantly reduced cholesterol synthesis in cultured rat hepatocytes (Aufenanger et al., 1985).

Synthesis and Characterization in Medicinal Chemistry

Research in medicinal chemistry often involves the synthesis and characterization of new compounds, including those related to this compound. Such studies provide foundational knowledge for the development of new pharmaceuticals (Norman et al., 1996).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-piperazin-1-ylbenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEHDSDPUDKDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperazin-1-yl)benzoic acid dihydrochloride
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4-(Piperazin-1-yl)benzoic acid dihydrochloride
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4-(Piperazin-1-yl)benzoic acid dihydrochloride
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4-(Piperazin-1-yl)benzoic acid dihydrochloride
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4-(Piperazin-1-yl)benzoic acid dihydrochloride
Reactant of Route 6
4-(Piperazin-1-yl)benzoic acid dihydrochloride

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